Product packaging for 15-Amino-4,7,10,13-tetraazapentadecan-2-ol(Cat. No.:CAS No. 45210-10-4)

15-Amino-4,7,10,13-tetraazapentadecan-2-ol

Cat. No.: B13734105
CAS No.: 45210-10-4
M. Wt: 247.38 g/mol
InChI Key: LQZFWZLHIHJDMC-UHFFFAOYSA-N
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Description

15-Amino-4,7,10,13-tetraazapentadecan-2-ol is a useful research compound. Its molecular formula is C11H29N5O and its molecular weight is 247.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H29N5O B13734105 15-Amino-4,7,10,13-tetraazapentadecan-2-ol CAS No. 45210-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45210-10-4

Molecular Formula

C11H29N5O

Molecular Weight

247.38 g/mol

IUPAC Name

1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C11H29N5O/c1-11(17)10-16-9-8-15-7-6-14-5-4-13-3-2-12/h11,13-17H,2-10,12H2,1H3

InChI Key

LQZFWZLHIHJDMC-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCNCCNCCNCCN)O

Related CAS

9008-65-5

Origin of Product

United States

Contextualization Within Polyamine Chemistry and Ligand Design

Polyamines are organic compounds characterized by the presence of two or more primary amino groups. This class of molecules, which includes naturally occurring substances like spermidine (B129725) and spermine (B22157), is fundamental to numerous biological processes, including cell growth and proliferation. In the realm of coordination chemistry, synthetic polyamines are of significant interest as ligands—molecules that bind to a central metal atom to form a coordination complex. The nitrogen atoms in the polyamine backbone possess lone pairs of electrons that can be donated to a metal center, making them excellent chelating agents.

15-Amino-4,7,10,13-tetraazapentadecan-2-ol belongs to the family of linear tetraamines, which are a class of polyamines with four nitrogen atoms arranged in a linear chain. These ligands are known for their flexibility and ability to coordinate with a variety of metal ions, forming stable complexes. The design of such ligands is a crucial aspect of developing new catalysts, imaging agents, and therapeutic compounds. The introduction of functional groups onto the polyamine backbone can significantly alter the properties of the resulting metal complexes, such as their stability, solubility, and reactivity.

Structural Features and Their Academic Significance

The chemical structure of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol is notable for two key features: a linear tetraamine (B13775644) backbone and a hydroxyl group at the 2-position of the pentadecane (B166386) chain.

Table 1: Key Structural Features of this compound

FeatureDescriptionPotential Significance
Linear Tetraamine Backbone A chain of four nitrogen atoms separated by ethylene (B1197577) and propylene (B89431) bridges.Provides multiple binding sites for metal ions, allowing for the formation of stable chelate complexes. The flexibility of the linear chain can accommodate various coordination geometries.
Pendant Hydroxyl Group (-OH) An alcohol functional group attached to the second carbon of the main chain.This group can potentially participate in coordination to a metal center, increasing the denticity and stability of the complex. It can also be a site for further chemical modification and can influence the solubility of the compound and its metal complexes.
Primary Amino Group (-NH2) A terminal amino group.Acts as a primary coordination site and provides a reactive handle for conjugation to other molecules.

From a theoretical standpoint, the presence of the hydroxyl group is of particular academic interest. This functional group can remain as a pendant arm or deprotonate to form an alkoxide that coordinates to a metal ion. This coordination behavior would be pH-dependent and could be exploited to create metal complexes with switchable properties. Furthermore, the hydroxyl group introduces a chiral center into the molecule, which could be significant in the design of stereoselective catalysts or chiral recognition agents.

Overview of Advanced Research Domains and Contributions

Given the lack of specific research on 15-Amino-4,7,10,13-tetraazapentadecan-2-ol, we can only hypothesize about the research domains where it could make a contribution, based on the properties of similar functionalized polyamines.

Table 2: Potential Research Applications

Research DomainPotential Contribution of this compound
Coordination Chemistry As a pentadentate or hexadentate ligand for a wide range of transition metals, lanthanides, and actinides. Studies could focus on the thermodynamic stability and kinetic inertness of its metal complexes.
Biomedical Imaging Its metal complexes, particularly with radioactive isotopes like copper-64 or gallium-68, could be investigated as potential PET imaging agents. The hydroxyl group could be used to tune the pharmacokinetic properties of such agents.
Catalysis Metal complexes of this ligand could be explored as catalysts for various organic transformations, with the chiral center potentially inducing stereoselectivity.
Materials Science The compound could serve as a building block for the synthesis of novel polymers or metal-organic frameworks (MOFs) with tailored properties.

It is important to reiterate that these are speculative applications based on the compound's structure and the known uses of analogous molecules. Without experimental data, its actual contributions remain unknown.

Historical Development and Key Milestones in Polyamine Research

Strategic Design Principles for Polyamine Architectures

The design of polyamine architectures is a critical first step in developing synthetic targets with specific functions. The spacing of the amine groups and the nature of the backbone and its substituents can significantly influence the molecule's biological activity and physical properties. nih.gov For this compound, the linear arrangement of four secondary amine functionalities, capped by a primary amine at one end and a hydroxyl group at the other, presents a unique scaffold.

The core design principles for such a molecule would involve:

Backbone Flexibility: The ethylene (B1197577) and propylene (B89431) spacers between the nitrogen atoms (a combination of -CH2CH2- and -CH2CH2CH2- units) are chosen to control the conformational freedom of the molecule. This flexibility is crucial for its potential interactions with biological targets.

Functional Group Placement: The terminal primary amine and the secondary alcohol at the 2-position are key functional groups. Their specific locations suggest a design aimed at targeted interactions, where one end of the molecule might anchor to a specific site, while the other functional group is available for further reactions or interactions.

Hydrophilicity/Lipophilicity Balance: The presence of multiple amine groups and a hydroxyl group confers a high degree of hydrophilicity to the molecule. The hydrocarbon backbone provides a lipophilic element. The balance between these properties is a key design consideration, influencing solubility and membrane permeability. nih.gov The insertion of different pharmacophores onto the polymethylene tetraamine (B13775644) backbone can be used to tune both affinity and selectivity for a given receptor. researchgate.net

Novel Synthetic Routes and Reaction Pathways

The synthesis of a multifunctional molecule like this compound is a complex undertaking due to the presence of multiple reactive amino groups. nih.gov The development of efficient and scalable synthetic approaches is therefore a key focus of research in this area. nih.gov

Multi-Step Organic Synthesis Techniques

A plausible multi-step synthesis would likely involve the sequential construction of the polyamine chain. A common strategy for the synthesis of linear polyamines is the use of bifunctional building blocks that allow for the iterative extension of the amine chain. A hypothetical retrosynthetic analysis might start by disconnecting the molecule at the amide bonds that could be formed and subsequently reduced.

A forward synthesis could involve the following key steps:

Preparation of a protected diamine building block: For instance, starting with a protected amino acid or a chiral amine to introduce the hydroxyl group early on.

Stepwise elongation of the polyamine chain: This can be achieved through a series of acylation and reduction steps. For example, reacting a protected diamine with a protected amino acid chloride, followed by reduction of the resulting amide to a secondary amine. This sequence would be repeated to build the tetraamine backbone.

Introduction of the terminal amine: The final step would involve the deprotection of a terminal protected amine or the amination of a suitable precursor.

Alternative approaches could utilize ring-opening reactions of aziridines or other nitrogen-containing heterocycles to build the polyamine chain.

Protecting Group Strategies in Polyamine Synthesis

The successful synthesis of polyamines heavily relies on the strategic use of protecting groups to differentiate the reactivity of the various amino groups. springernature.comnih.gov An orthogonal protecting group strategy is often employed, where different protecting groups can be removed under distinct conditions, allowing for the selective modification of specific nitrogen atoms. organic-chemistry.org

Commonly used amine protecting groups in polyamine synthesis include:

Carbamates: Such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups. Boc groups are typically removed under acidic conditions, while Cbz groups are cleaved by catalytic hydrogenation. masterorganicchemistry.com The Fmoc (9-fluorenylmethoxycarbonyl) group is another important carbamate-based protecting group, which is labile to basic conditions. masterorganicchemistry.com

Sulfonamides: Tosyl (Ts) and Nosyl (Ns) groups are robust protecting groups that can be removed under reductive conditions.

Specialized Protecting Groups: In some cases, temporary protection of adjacent amino groups can be achieved through the formation of cyclic derivatives like bisaminals. researchgate.net

The choice of protecting groups is dictated by the reaction conditions of the subsequent synthetic steps. For this compound, a combination of Boc and Cbz groups could be envisioned to selectively deprotect and functionalize the different nitrogen atoms along the chain.

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)
CarboxybenzylCbzCatalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
p-ToluenesulfonylTsStrong reducing agents (e.g., Na/NH₃)

Stereoselective Synthesis Approaches for Analogues

The presence of a chiral center at the 2-position (the carbon bearing the hydroxyl group) in this compound means that stereoselective synthesis is a key consideration for producing enantiomerically pure analogues.

Approaches to achieve stereoselectivity could include:

Use of a Chiral Pool Starting Material: The synthesis could commence from a readily available chiral molecule, such as an amino acid (e.g., L- or D-serine) or a chiral amino alcohol. This would set the stereochemistry at the C-2 position from the outset.

Asymmetric Synthesis: An asymmetric reaction could be employed to create the chiral center. For example, the asymmetric reduction of a ketone precursor to the desired alcohol using a chiral reducing agent.

Enzymatic Resolution: A racemic mixture of the final compound or an intermediate could be resolved using enzymes that selectively react with one enantiomer. For instance, Candida antarctica lipase (B570770) (CAL) has been used for the enantioselective acylation of racemic diamines. mdpi.com

Functionalization and Derivatization Methodologies

The primary amine and the secondary alcohol of this compound, as well as the secondary amines within the backbone, offer multiple sites for further functionalization. This allows for the creation of a diverse library of derivatives with potentially tailored properties. rsc.org

Methods for functionalization include:

N-Alkylation and N-Acylation: The primary and secondary amines can be selectively alkylated or acylated to introduce a wide range of substituents. Reductive amination of the terminal primary amine with aldehydes or ketones is a common method for introducing alkyl groups. rsc.org

Modification of the Hydroxyl Group: The secondary alcohol can be esterified, etherified, or oxidized to a ketone to introduce further diversity.

Conjugation to other molecules: The polyamine can be conjugated to other molecules of interest, such as fluorophores for imaging applications, or bioactive molecules to enhance their delivery or activity. chemrxiv.org Photoredox catalysis has emerged as a method for the functionalization of polyamines. chemrxiv.org

Green Chemistry Considerations in Synthetic Protocols

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for developing sustainable synthetic processes. kit.edu

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. rsc.org For example, some amino alcohols can be derived from natural amino acids. rsc.org

Solvent Selection: Minimizing the use of hazardous solvents and exploring the use of greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. This includes the use of biocatalysts (enzymes) which can offer high selectivity under mild conditions. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these principles, the environmental footprint of the synthesis of this compound and its derivatives can be significantly reduced.

Fundamental Principles of Metal-Ligand Interactions with Polyamine Scaffolds

The coordination chemistry of polyamine scaffolds is dictated by the fundamental principles of Lewis acid-base interactions. Polyamines, such as this compound, function as polydentate ligands. These molecules possess multiple nitrogen atoms, each with a lone pair of electrons, that can be donated to a central metal ion, which acts as a Lewis acid. This donation forms coordinate covalent bonds, resulting in a stable metal complex.

A defining characteristic of polydentate ligands is the chelate effect . When a ligand like this compound binds to a metal ion, it forms multiple stable five- or six-membered rings. libretexts.org These chelate rings result in a complex that is significantly more stable than a corresponding complex formed with an equivalent number of monodentate ligands (e.g., ammonia). libretexts.orgwikipedia.org

From a thermodynamic perspective, the chelate effect is primarily driven by a favorable change in entropy. wikipedia.org The formation of a single chelate complex from a hydrated metal ion and one polydentate ligand releases multiple water molecules. This leads to a net increase in the number of free particles in the system, resulting in a positive entropy change (ΔS), which contributes to a more negative (more favorable) Gibbs free energy of formation (ΔG). libretexts.orgwikipedia.org The enthalpy change (ΔH) for chelate formation is often comparable to that of forming complexes with monodentate amine ligands, but the large entropic contribution makes chelation a highly favored process. libretexts.org The flexible linear backbone of such polyamines allows them to wrap around metal ions of various sizes, adapting their conformation to satisfy the geometric preferences of the metal center.

Complex Formation with Transition Metal Ions

The ligand this compound possesses five nitrogen donor atoms and one hydroxyl oxygen atom, making it a potential hexadentate ligand. This structure is exceptionally well-suited for forming stable complexes with a wide range of transition metal ions, which have a strong affinity for nitrogen donors.

Due to the high denticity of this compound, the predominant stoichiometry for its complexes with transition metals is expected to be a 1:1 metal-to-ligand ratio. The ligand's six potential donor sites can readily satisfy the typical coordination numbers of transition metals (commonly four, five, or six), leaving little to no space for additional ligands to bind to the metal center. The formation of a single, encapsulating complex is therefore the most probable outcome.

The stability of a metal complex in solution is quantified by its formation constant, or stability constant (Kf). For complexes of this compound, these values are predicted to be very high, reflecting the significant thermodynamic stability conferred by the chelate effect. libretexts.orgwikipedia.org The formation of multiple chelate rings by this single ligand leads to a much more stable product compared to complexes with several individual amine ligands.

The thermodynamics of complexation are governed by the Gibbs free energy equation, ΔG = ΔH - TΔS. solubilityofthings.com The formation of metal-nitrogen and metal-oxygen bonds is an exothermic process, resulting in a negative enthalpy change (ΔH). nih.govthepharmajournal.com Concurrently, the displacement of solvent molecules (typically water) from the metal's coordination sphere by the single, large polyamine ligand leads to a significant increase in the system's entropy (a positive ΔS). libretexts.orgnih.gov Both factors contribute to a large, negative Gibbs free energy change (ΔG), indicating that the complex formation is a spontaneous and highly favorable process. thepharmajournal.com

As there is no specific experimental data available for this compound, a data table of stability constants cannot be provided. The stability of such complexes generally follows the Irving-Williams series for divalent first-row transition metals: Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+.

The flexible nature of the this compound ligand allows it to adopt various conformations to accommodate the preferred coordination geometry of the central metal ion. For transition metals that favor a coordination number of six, such as Co(III) and Ni(II), a distorted octahedral geometry is the most likely arrangement. researchgate.net In this geometry, the five nitrogen atoms and the hydroxyl oxygen would occupy the six vertices of the octahedron.

For metal ions like Cu(II), which commonly exhibit five-coordinate geometries, a square pyramidal or trigonal bipyramidal structure is probable. nih.gov In such cases, the ligand may utilize only five of its donor atoms, or one donor may be weakly coordinated in an axial position. The presence of a long, flexible chain allows for different isomeric arrangements, such as facial (fac) or meridional (mer) configurations of the nitrogen donors around the metal center. canterbury.ac.nz The specific electronic structure of the resulting complex, including its color and magnetic properties, would be determined by the identity and oxidation state of the transition metal and the ligand field splitting induced by the coordinated donor atoms.

Coordination with Lanthanide and Actinide Series Elements

The coordination chemistry of f-block elements—the lanthanides and actinides—is distinct from that of transition metals. These ions are larger and are classified as hard Lewis acids, showing a preference for hard donors like oxygen. However, they are known to form stable complexes with polyaminopolycarboxylate ligands and can also coordinate with the nitrogen atoms of polyamines. nih.gov

Lanthanide and actinide ions are characterized by high and variable coordination numbers, typically ranging from 8 to 12. The this compound ligand, with its six donor atoms and flexible backbone, is well-suited to partially or fully wrap around these large metal ions. It is likely that in complexes with f-block elements, additional coordination sites would be occupied by solvent molecules or counter-ions to satisfy the metal's high coordination number.

Across the lanthanide series, the ionic radius decreases in a phenomenon known as the "lanthanide contraction." nih.gov This gradual change in size can lead to variations in the stability, coordination number, and geometry of the complexes formed with a given ligand. nih.gov

The coordination chemistry of actinides is often compared to that of the lanthanides, but significant differences can arise from the involvement of 5f orbitals in bonding. nih.gov Studies involving actinide complexes are often challenging due to the radioactivity and limited availability of these elements. osti.govrsc.org The complexation of trivalent actinides like americium (Am(III)) and curium (Cm(III)) by chelating ligands is an area of active research. osti.govunt.edu It is predicted that this compound would form stable complexes with these ions, though specific structural and thermodynamic data are not available.

Absence of Scientific Literature on "this compound" Precludes In-Depth Analysis

A thorough and extensive search of scientific databases and chemical literature has revealed a significant lack of available research and data concerning the chemical compound "this compound." Consequently, it is not possible to provide a detailed and scientifically accurate article on its coordination chemistry, luminescent properties, spectroscopic and structural analysis, or protonation equilibria as requested.

The initial investigation for this specific linear tetraamine alcohol did not yield any scholarly articles, experimental data, or characterization information. Broader searches for analogous compounds with a similar N4O donor set from a linear polyamine backbone also failed to provide specific and relevant data that could be used to construct a comprehensive analysis as outlined.

The scientific community has not, to date, published research on the synthesis, characterization, or coordination chemistry of this particular ligand. Therefore, critical information required to discuss the following topics is unavailable:

Luminescent Properties of Lanthanide Complexes: There are no studies reporting the formation of lanthanide complexes with this compound, and thus no data on their potential luminescent characteristics.

Advanced Spectroscopic and Structural Elucidation Techniques: No literature exists detailing the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or X-ray diffraction to characterize metal complexes of this ligand.

Protonation Equilibria: The protonation constants and their impact on the coordination properties of this compound have not been determined or reported.

Without primary research data, any attempt to generate the requested article would be purely speculative and would not meet the standards of scientific accuracy. It is crucial to base scientific articles on peer-reviewed and published research to ensure the information is reliable and factual.

It is possible that this compound is a novel, yet-to-be-described chemical entity, or that it is known by a different, less common nomenclature not readily found in public databases. However, based on the systematic name provided, no corresponding information could be retrieved.

Therefore, until research on "this compound" is conducted and published, a detailed article on its coordination chemistry and related properties cannot be written.

Principles of Supramolecular Self-Assembly with Polyamine Ligands

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures. nih.gov In the case of polyamine ligands like this compound, the primary driving force for self-assembly is the coordination of the nitrogen atoms to metal ions. worktribe.com These interactions are directional and reversible, allowing for the correction of "mistakes" during the assembly process to yield the most thermodynamically stable architecture.

The versatility of polyamine ligands stems from their flexibility and water solubility. nih.govnih.gov The key principles guiding their self-assembly include:

Coordination Geometry of the Metal Ion: The number of coordination sites and the preferred geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) play a crucial role in dictating the final structure of the supramolecular assembly.

Ligand Design: The number and arrangement of the amine groups, the length and flexibility of the spacer units connecting them, and the presence of any additional functional groups determine how the ligand can wrap around a metal center or bridge multiple metal centers.

Thermodynamic Control: The formation of these architectures is a thermodynamically driven process, seeking the lowest energy state. This often results in the formation of discrete, highly symmetrical structures. nih.gov

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the final assembly and may play a role in templating its formation.

The presence of a hydroxyl (-OH) group in this compound introduces an additional dimension to its self-assembly behavior. This group can participate in hydrogen bonding, either intramolecularly, influencing the ligand's conformation, or intermolecularly, leading to the formation of higher-order structures or networks of assemblies.

Design and Formation of Supramolecular Cages and Helicates

Based on its structure as a linear tetraamine, this compound is a prime candidate for the formation of intricate supramolecular architectures such as cages and helicates upon coordination with suitable metal ions.

Helicates: These are formed by the wrapping of one or more ligand strands around a linear array of metal ions, creating a helical structure. chimia.ch The formation of a double-stranded helicate, for example, would involve two molecules of this compound coordinating to two or more metal ions aligned along a central axis. The pitch and handedness of the helix would be determined by the interplay between the ligand's conformation and the coordination preferences of the metal ions. chimia.ch

The design principles for directing the assembly towards either a cage or a helicate are subtle. Often, the same metal-ligand system can lead to different architectures under slightly different conditions, or with minor modifications to the ligand structure.

Influence of Ligand Conformation and Spacer Length on Supramolecular Formation

The conformational flexibility and the length of the spacers between the nitrogen atoms in this compound are critical factors that will influence the type and stability of the resulting supramolecular architecture.

Ligand Conformation: The presence of a hydroxyl group on the second carbon of the pentadecane (B166386) backbone introduces a chiral center and can lead to specific preferred conformations through intramolecular hydrogen bonding with nearby amine groups. This pre-organization can influence the way the ligand approaches and coordinates to a metal ion, potentially favoring one stereoisomer of the final assembly over another. The flexibility of the ethylene and propylene spacers allows the ligand to adopt the necessary conformation to satisfy the coordination requirements of the metal ion. canterbury.ac.nz However, excessive flexibility can sometimes disfavor the formation of discrete structures in favor of mononuclear complexes or polymeric chains. chimia.ch

The specific arrangement of ethylene (-CH2CH2-) and propylene (-CH2CH2CH2-) spacers in this compound provides a unique combination of flexibility and constraint that will be instrumental in determining the final supramolecular outcome.

Table 1: Influence of Ligand Properties on Supramolecular Architectures

Ligand PropertyEffect on Supramolecular FormationPotential Implication for this compound
Number of Donor Atoms Determines the potential coordination modes and the nuclearity of the resulting complex.As a tetraamine, it can bridge multiple metal centers or encapsulate a single metal ion.
Spacer Length Influences the bite angle and the distance between metal centers, affecting the size and shape of the final structure.The combination of ethylene and propylene spacers offers a balance of flexibility and rigidity.
Conformational Flexibility Allows the ligand to adapt to the preferred coordination geometry of the metal ion.The acyclic nature provides high conformational freedom, which can be beneficial for self-assembly.
Presence of Functional Groups Can introduce additional interactions, such as hydrogen bonding, and can be used for post-assembly modification.The hydroxyl group can participate in hydrogen bonding, influencing the structure and properties of the assembly.

Host-Guest Chemistry and Recognition Phenomena

A defining feature of supramolecular cages is their ability to encapsulate smaller molecules or ions, known as guests, within their internal cavities. This area of study is known as host-guest chemistry. nitschkegroup-cambridge.com The binding of a guest is driven by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic or electrostatic interactions.

The hypothetical cage structures formed from this compound would be expected to exhibit interesting host-guest properties. The size and shape of the cavity would be determined by the length and conformation of the ligand and the coordination geometry of the metal ions. The chemical nature of the interior of the cage would be influenced by the alkyl spacers and the amine groups of the ligand, likely resulting in a relatively polar and potentially hydrophilic environment.

Molecular Recognition: The process of a host selectively binding a specific guest is termed molecular recognition. This selectivity is governed by the principle of complementarity, where the size, shape, and chemical properties of the guest must match those of the host's cavity. For a cage derived from this compound, the presence of N-H groups pointing into the cavity could allow for the recognition and binding of anionic or neutral guests capable of accepting hydrogen bonds. Furthermore, the hydroxyl group, if oriented towards the cavity, could also participate in guest binding. rsc.org

The encapsulation of a guest can have profound effects on its properties and reactivity. The confined environment of the cage can stabilize reactive species or catalyze chemical reactions by bringing reactants into close proximity. nitschkegroup-cambridge.com

Mechanistic Investigations of Supramolecular Transformation

The self-assembly of supramolecular architectures is a dynamic process that can involve the interconversion between different structures. These transformations can be triggered by various stimuli, such as changes in temperature, solvent, concentration, or the addition of a guest molecule that selectively stabilizes a particular structure.

Investigating the mechanisms of these transformations provides valuable insights into the fundamental principles of self-assembly. For systems involving ligands like this compound, several mechanistic pathways for transformation can be envisioned:

Stepwise Assembly: The formation of a complex structure may proceed through a series of smaller, intermediate species. For example, a dinuclear helicate might form first, which then acts as a building block for a larger cage.

Guest-Induced Transformation: A solution may contain a mixture of different supramolecular species in equilibrium. The addition of a specific guest can shift this equilibrium by selectively binding to and stabilizing one of the structures, leading to its amplification.

Solvent-Mediated Rearrangement: Changing the solvent can alter the solubility and stability of different assemblies, potentially triggering a transformation from a kinetically favored product to a more thermodynamically stable one.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and UV-Vis spectroscopy are often employed to monitor these transformations in real-time, providing information about the rates of conversion and the intermediates involved. Understanding these mechanisms is crucial for gaining precise control over the self-assembly process and for designing "smart" supramolecular systems that can respond to external stimuli.

Catalytic Applications of 15 Amino 4,7,10,13 Tetraazapentadecan 2 Ol Metal Complexes

Principles of Coordination Catalysis Mediated by Polyamine Ligands

Coordination catalysis hinges on the interaction between a central metal ion and a substrate, facilitated by the surrounding ligands. Polyamine ligands, such as 15-Amino-4,7,10,13-tetraazapentadecan-2-ol, play a crucial role in modulating the properties of the metal center. The fundamental principles of catalysis mediated by such complexes include:

Lewis Acidity: The metal center, coordinated to the polyamine, acts as a Lewis acid, activating the substrate by withdrawing electron density. The electronic properties of the polyamine ligand can influence the Lewis acidity of the metal ion.

Substrate Pre-organization: The ligand framework can create a specific binding pocket for the substrate, orienting it favorably for the catalytic transformation. This pre-organization can enhance reaction rates and selectivity.

Stabilization of Intermediates: The polyamine ligand can stabilize reactive intermediates formed during the catalytic cycle through various interactions, such as hydrogen bonding or steric effects.

Redox Activity: For redox-active metals, the polyamine ligand can influence the metal's redox potential, thereby affecting its ability to participate in electron transfer processes central to many catalytic reactions.

The coordination of this compound to a metal ion would likely involve the four nitrogen atoms, forming a stable complex. The terminal hydroxyl group could either remain unbound or coordinate to the metal, depending on the metal's coordination preferences and the reaction conditions. This flexibility could be exploited to control the catalytic process.

Mechanistic Investigations of Catalytic Pathways

The investigation of catalytic mechanisms is essential for understanding and optimizing catalytic systems. For metal complexes of polyamine ligands, mechanistic studies often involve a combination of experimental techniques (e.g., spectroscopy, kinetics) and computational modeling. Common catalytic pathways include:

Oxidative Addition and Reductive Elimination: In reactions involving changes in the metal's oxidation state, the substrate may first add to the metal center (oxidative addition), followed by transformation and subsequent removal of the product (reductive elimination).

Insertion Reactions: A substrate molecule can insert into a metal-ligand or metal-hydride bond.

Metathesis Reactions: These involve the exchange of groups between the substrate and the metal complex.

For a hypothetical catalytic cycle involving a metal complex of this compound, the terminal hydroxyl group could play a role in proton transfer steps or in stabilizing transition states through hydrogen bonding. For instance, in a hydrolysis reaction, the hydroxyl group could act as a general base to activate a water molecule.

Enantioselective Catalysis and Asymmetric Induction

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Asymmetric induction is the process of preferentially forming one enantiomer of a chiral product. chemrxiv.org This can be achieved using a chiral catalyst. chemrxiv.org this compound possesses a chiral center at the carbon atom bearing the hydroxyl group (position 2). This inherent chirality can be transferred to the substrate during the catalytic reaction, leading to an enantiomerically enriched product.

There are several ways in which asymmetric induction can occur:

Internal Asymmetric Induction: The chirality is part of the ligand itself, as is the case with this compound. chemrxiv.org

Relayed Asymmetric Induction: Chiral information is transferred through a series of steps. chemrxiv.org

External Asymmetric Induction: A chiral catalyst or ligand introduces chirality in the transition state. chemrxiv.org

The chiral environment created by the coordinated (R)- or (S)-15-Amino-4,7,10,13-tetraazapentadecan-2-ol ligand would lead to diastereomeric transition states when interacting with a prochiral substrate. The difference in the activation energies of these diastereomeric transition states would result in the preferential formation of one enantiomer of the product.

Below is a hypothetical data table illustrating the potential of a chiral polyamine complex in an asymmetric transfer hydrogenation reaction.

EntrySubstrateCatalystEnantiomeric Excess (ee)
1Acetophenone[RuCl(p-cymene)((R)-L)]Cl95%
2Propiophenone[RuCl(p-cymene)((R)-L)]Cl92%
31-Indanone[RuCl(p-cymene)((R)-L)]Cl98%
(L = this compound)

Role of Ligand Structure in Modulating Catalytic Activity and Selectivity

The structure of the ligand is a critical determinant of the catalyst's performance. For polyamine ligands, several structural features can be varied to optimize catalytic activity and selectivity:

Backbone Rigidity: A more rigid ligand backbone can lead to higher selectivity by restricting the possible conformations of the catalytic complex.

Steric Hindrance: Bulky substituents on the ligand can create a chiral pocket around the metal center, enhancing enantioselectivity. They can also influence the substrate's approach to the metal.

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligand can modify the electron density at the metal center, affecting its reactivity.

Functional Groups: Additional functional groups, like the hydroxyl group in this compound, can participate in the catalytic cycle or influence the catalyst's solubility and stability.

The linear and flexible nature of this compound would allow it to adopt various coordination geometries. The presence of both primary and secondary amine donors, along with the alcohol function, provides a rich platform for structural modification to fine-tune its catalytic properties.

Heterogeneous vs. Homogeneous Catalysis Paradigms

Catalysis can be broadly classified into two paradigms: homogeneous and heterogeneous.

Homogeneous Catalysis: The catalyst and reactants are in the same phase (e.g., all dissolved in a solution). Homogeneous catalysts are often highly active and selective but can be difficult to separate from the product.

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Heterogeneous catalysts are easily separated and recycled but may have lower activity and selectivity compared to their homogeneous counterparts.

Metal complexes of this compound would typically be used as homogeneous catalysts. However, they could be immobilized on a solid support (e.g., silica, polymer beads) to create a heterogeneous catalyst. This approach, known as heterogenization, aims to combine the advantages of both types of catalysis. The terminal amino or hydroxyl group of the ligand could be used as an anchor point for covalent attachment to the support.

A comparison of the two approaches is summarized in the table below:

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactantsDifferent phase from reactants
Activity Generally highOften lower
Selectivity Generally highCan be lower
Catalyst Separation DifficultEasy
Catalyst Recycling ChallengingStraightforward
Heat and Mass Transfer GoodCan be limiting

Theoretical and Computational Chemistry Studies of 15 Amino 4,7,10,13 Tetraazapentadecan 2 Ol Systems

Quantum Mechanical Approaches to Electronic Structure and Bonding

Currently, there are no specific published studies that apply quantum mechanical methods to determine the electronic structure and bonding characteristics of 15-Amino-4,7,10,13-tetraazapentadecan-2-ol. Research in this area would typically involve calculations of molecular orbital energies, charge distribution, and the nature of the bonds within the molecule, providing insight into its reactivity and coordination capabilities.

Prediction of Coordination Geometries and Thermochemical Properties

There is a lack of research focused on the computational prediction of coordination geometries and thermochemical properties for complexes of this compound. These studies would typically employ computational models to predict the most stable arrangements of the ligand around a metal center and to calculate thermodynamic parameters such as enthalpy and entropy of complex formation.

Computational Design and Screening of Novel Polyamine Ligand Analogues

The computational design and screening of novel analogues based on the this compound scaffold have not been reported. This area of research would involve using computational techniques to propose and evaluate new ligand structures with potentially enhanced properties, such as improved metal ion selectivity or complex stability.

Density Functional Theory (DFT) and Ab Initio Calculations

While Density Functional Theory (DFT) and ab initio methods are standard computational tools for studying polyamine ligands, no specific studies utilizing these techniques for this compound are present in the accessible literature. The application of these high-level computational methods would provide a detailed understanding of the molecule's intrinsic properties and its behavior in chemical systems.

Molecular Scaffolding and Bioconjugation Methodologies Utilizing 15 Amino 4,7,10,13 Tetraazapentadecan 2 Ol

Role as a Versatile Building Block for Complex Molecular Synthesis

The unique arrangement of functional groups in 15-Amino-4,7,10,13-tetraazapentadecan-2-ol makes it an excellent scaffold for the synthesis of complex molecules. Polyamines, in general, serve as valuable templates in combinatorial chemistry for the generation of diverse molecular libraries. nih.gov The multiple nitrogen atoms along the backbone of this compound can be selectively protected and deprotected, allowing for the stepwise addition of various substituents. This controlled approach enables the construction of precisely defined molecular structures with tailored properties.

The presence of both primary and secondary amines, along with a terminal hydroxyl group, offers orthogonal reactivity. This means that one type of functional group can be reacted while the others remain protected, providing chemists with a high degree of control over the synthetic process. For instance, the primary amine can be selectively targeted for modification, followed by reactions at the secondary amines or the hydroxyl group. This versatility is crucial for building complex, multifunctional molecules for a wide range of applications, from drug delivery to materials science. Polyamines have been successfully immobilized on solid supports, further expanding their utility in synthetic and combinatorial chemistry for preparing important polyamine conjugates and libraries. nih.gov

Strategies for Chemical Linker Design and Development

The structure of this compound is well-suited for its use as a chemical linker to connect different molecular entities. The linear polyamine chain provides flexibility and hydrophilicity, which can be advantageous in biological applications where solubility and biocompatibility are important. The length of the linker can be precisely controlled during synthesis, allowing for the optimization of spacing between conjugated molecules to achieve desired biological activity.

Strategies for designing linkers often involve creating a balance between stability and cleavability. For some applications, a stable, non-degradable linker is required to maintain the integrity of the conjugate. In other cases, a cleavable linker that can be broken under specific physiological conditions (e.g., in the presence of certain enzymes or at a particular pH) is desirable for the controlled release of a therapeutic agent. tum.de The polyamine backbone of this compound can be modified to include such cleavable moieties. Polyamines have been shown to be effective molecular linkers, for example, in enhancing the adhesion of zeolite crystals to surfaces by increasing the number of possible covalent linkages. sogang.ac.kr

Table 1: Comparison of Linker Characteristics

Linker Type Key Features Potential Advantages of a this compound based linker
Polyethylene Glycol (PEG) Hydrophilic, flexible, non-immunogenic The polyamine structure offers similar hydrophilicity and flexibility.
Peptide Linkers Can be designed for specific enzymatic cleavage The polyamine backbone can be functionalized to mimic peptide structures.

| Disulfide Linkers | Cleavable in a reducing environment | The hydroxyl and amine groups can be used to attach disulfide-containing moieties. |

Conjugation Chemistry for Advanced Molecular Constructs

The amine and hydroxyl groups of this compound are amenable to a wide variety of conjugation reactions. The primary and secondary amines can readily participate in amide bond formation with carboxylic acids, acylation reactions, and reductive amination with aldehydes and ketones. The hydroxyl group can be involved in esterification, etherification, and the formation of carbamates.

The chemoselectivity of these reactions can be controlled by careful selection of reaction conditions and protecting groups. For example, the use of a soft Lewis acid/hard Brønsted base cooperative catalyst has been shown to achieve chemoselective conjugate addition of the hydroxyl group of amino alcohols over the amino group. nih.govresearchgate.net This level of control is essential for the construction of well-defined, advanced molecular constructs where specific connectivity is paramount. The conjugate addition of amines to α,β-unsaturated carbonyl compounds is another important reaction for forming carbon-nitrogen bonds. youtube.com

Development of Chemical Probes for Fundamental Biological System Research

The polyamine structure of this compound makes it a promising scaffold for the development of chemical probes to study biological systems. Polyamines are naturally occurring molecules that play crucial roles in cellular processes, and synthetic polyamine analogues can be used to probe these functions. nih.govfrontiersin.org

Due to their cationic nature at physiological pH, polyamines can interact with negatively charged macromolecules such as proteins. researchgate.net By attaching a reporter molecule, such as a fluorescent dye or a radioactive isotope, to the this compound scaffold, it is possible to create probes that can be used to study protein-polyamine interactions. These interactions can be influenced by the charge and structure of the polyamine, with tetravalent spermine (B22157) generally showing a stronger effect than trivalent spermidine (B129725). researchgate.net Such probes are valuable tools for identifying and characterizing polyamine binding sites on proteins and for elucidating the role of polyamines in protein function. researchgate.net

The polyamine backbone of this compound can be engineered for specific molecular recognition. By strategically modifying the scaffold with various functional groups, it is possible to create molecules that bind to specific biological targets with high affinity and selectivity. For example, polyamines are known to interact with nucleic acids, and this interaction can be modulated by the structure of the polyamine. researchgate.netnih.gov This principle can be exploited to design probes that target specific DNA or RNA sequences. Furthermore, polyamine-based fluorescent probes have been developed to study the polyamine transport system, which is often upregulated in cancer cells, making it a promising target for diagnostic and therapeutic applications. nih.govmerckmillipore.commedchemexpress.com

Table 2: Compounds Mentioned

Compound Name
This compound
Putrescine
Spermidine

Advanced Research Frontiers and Future Perspectives

Emerging Applications in Specific Chemical Transformations

The unique structural characteristics of linear polyamines, such as 15-Amino-4,7,10,13-tetraazapentadecan-2-ol, make them excellent candidates as ligands for metal complexes that can catalyze a variety of chemical transformations. The multiple nitrogen atoms can coordinate with metal ions, creating a stable yet reactive catalytic center.

The catalytic activity of such complexes is influenced by both the electronic and steric environment provided by the polyamine ligand. Many polymer-metal complexes have demonstrated high catalytic efficiency. These complexes can be used in a range of reactions, including oxidation, reduction, and carbon-carbon bond formation. The specific activity of a catalyst can be tuned by modifying the structure of the polyamine ligand. For instance, the introduction of different substituents can alter the catalyst's selectivity and turnover number.

Catalyst SystemReaction TypeSubstrateProductConversion (%)
Polyamine-Copper ComplexOxidationAlcoholsAldehydes/KetonesHigh
Polyamine-Iron ComplexReductionNitroarenesAnilines>95
Polyamine-Palladium ComplexC-C CouplingAryl halidesBiaryls80-95

This table is illustrative and based on the general catalytic activities of polyamine-metal complexes. Specific data for this compound is not available.

Integration with Nanomaterials Science and Engineering

The amine functional groups along the backbone of linear polyamines allow for their effective use in the functionalization of various nanomaterials, including magnetic nanoparticles, gold nanoparticles, and carbon-based nanomaterials. This surface modification can enhance the stability, dispersibility, and biocompatibility of the nanomaterials.

Amino-functionalized nanoparticles have found applications in biomedical fields, such as in the development of contrast agents for magnetic resonance imaging (MRI) and in targeted drug delivery systems. The polyamine coating can also serve as a platform for the attachment of other molecules, such as targeting ligands or therapeutic agents. For example, polydopamine nanoparticles, which share functional similarities with polyamines, can be easily loaded with metal ions and functionalized with various molecules, highlighting their potential in biomedicine and catalysis.

Nanoparticle TypeFunctionalizing PolyamineResulting PropertyPotential Application
Iron Oxide (Fe3O4)Linear PolyamineEnhanced stability and biocompatibilityMRI Contrast Agent
Gold (Au)Thiol-terminated PolyamineControlled self-assemblyBiosensors
Carbon NanotubesPolyamine AdsorptionImproved aqueous dispersibilityDrug Delivery

This table illustrates the potential applications of polyamine-functionalized nanomaterials based on existing research with analogous compounds.

Synergistic Approaches in Experimental and Computational Research

A combined approach of experimental synthesis and computational modeling is crucial for the rational design of new polyamine-based materials and catalysts. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of polyamine-metal complexes.

These theoretical studies can help in predicting the most promising candidate structures for synthesis, thereby saving significant time and resources in the laboratory. For instance, computational studies can be used to calculate the stability constants of metal complexes, which is a critical parameter for their application in various fields, including catalysis and therapeutics. The correlation between the predicted and experimentally determined properties can then be used to refine the computational models, leading to a powerful predictive tool for the design of new functional materials.

PropertyComputational MethodExperimental TechniqueCorrelation
Complex StabilityDFT CalculationsPotentiometric TitrationGood
Catalytic ActivityMolecular DynamicsKinetic StudiesQualitative
Spectroscopic FeaturesTD-DFTUV-Vis, NMRGood

This table highlights the synergy between computational and experimental methods in the study of polyamine complexes.

Potential for Development of Stimuli-Responsive Systems

The presence of multiple amino groups in linear polyamines makes them pH-sensitive. At low pH, the amino groups are protonated, leading to a positively charged and extended polymer chain. As the pH increases, the amino groups are deprotonated, and the polymer can become more compact and hydrophobic. This pH-responsive behavior can be exploited in the design of "smart" materials, such as drug delivery systems that release their payload in the acidic environment of a tumor.

Polymers containing ionizable groups can also be responsive to changes in ionic strength. These systems exhibit unusual rheological properties due to attractive Coulombic interactions between oppositely charged species. This property can be utilized to create gels or other materials that respond to changes in their environment. The incorporation of polyamine moieties into larger polymer structures can, therefore, lead to the development of novel stimuli-responsive systems with a wide range of potential applications in medicine and biotechnology.

StimulusResponse MechanismResulting ChangePotential Application
pHProtonation/Deprotonation of aminesChange in solubility and conformationpH-triggered drug release
Ionic StrengthShielding of electrostatic interactionsChange in viscositySmart hydrogels
Temperature(If combined with thermo-responsive polymers)Phase transitionThermo-responsive surfaces

This table outlines the potential for developing stimuli-responsive systems based on the properties of linear polyamines.

Q & A

Q. What are the established methodologies for synthesizing 15-Amino-4,7,10,13-tetraazapentadecan-2-ol, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step condensation reactions using amine and alcohol precursors. To optimize efficiency, employ factorial or orthogonal experimental designs to systematically evaluate variables (e.g., temperature, pH, stoichiometry). Process control systems (e.g., feedback loops for reagent addition) can stabilize reaction conditions and minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Pair these with Reverse-Phase HPLC to assess purity. Method selection should align with the compound’s physicochemical properties (e.g., polarity, thermal stability) and theoretical predictions of its behavior .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

Use chemically resistant gloves (e.g., nitrile) and full-body protective suits to prevent skin contact. Respiratory protection is mandatory if aerosolization is possible. Follow institutional guidelines for waste disposal and conduct regular equipment inspections to ensure containment integrity .

Advanced Research Questions

Q. How can multi-variable optimization frameworks (e.g., factorial or orthogonal designs) be applied to improve the yield of this compound under varying reaction conditions?

Implement a Taguchi orthogonal array to test interactions between ≥4 variables (e.g., solvent polarity, catalyst loading). Use regression analysis to model non-linear relationships and identify optimal parameter combinations. This approach reduces experimental runs while maximizing data robustness .

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental data in the thermodynamic behavior of this compound?

Reconcile discrepancies by revisiting the theoretical framework (e.g., coordination chemistry models) guiding the research. Validate assumptions about solvation effects or steric hindrance using computational simulations (e.g., DFT calculations) paired with controlled replication studies .

Q. How should researchers design controlled experiments to isolate the effects of this compound's chelation properties in complex biological systems?

Use a pre-test/post-test design with a nonequivalent control group. Introduce metal ion competitors (e.g., EDTA) in parallel trials to differentiate chelation-specific activity from nonspecific interactions. Monitor real-time binding via spectroscopic methods (e.g., UV-Vis titration) .

Q. What statistical approaches (e.g., multivariate regression, ANOVA) are most suitable for analyzing non-linear relationships in this compound's structure-activity data?

Apply multivariate regression to account for interdependent variables (e.g., substituent electronegativity, ring strain). For categorical factors (e.g., solvent type), use ANOVA with post-hoc Tukey tests. Non-parametric methods (e.g., Spearman’s rank) are advised for skewed distributions .

Q. How can membrane separation technologies be adapted for purifying this compound from multicomponent reaction mixtures?

Optimize nanofiltration membranes with tailored pore sizes (1–5 nm) to exploit the compound’s molecular weight and charge. Incorporate diafiltration to enhance purity. Validate separation efficiency via LC-MS and compare against traditional chromatography .

Q. What computational modeling frameworks best predict the compound's interaction dynamics with transition metal ions?

Molecular dynamics (MD) simulations using force fields parameterized for amine-metal interactions (e.g., AMBER) provide insights into binding kinetics. Pair with quantum mechanical/molecular mechanical (QM/MM) hybrid models to refine energy profiles .

Q. How do discrepancies between empirical stability data and quantum mechanical calculations for this compound inform revisions to existing coordination chemistry models?

Conduct sensitivity analyses to identify model limitations (e.g., omitted solvent effects). Iteratively refine computational parameters (e.g., basis sets, solvation models) and validate against experimental stability constants. Publish revised models with error margins to guide future studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.